4,6-Dimethoxy-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
4,6-Dimethoxy-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by its unique structure, which includes a pyridin-4-yloxy group and a piperidin-1-yl group attached to the pyrimidine ring
Preparation Methods
The synthesis of 4,6-Dimethoxy-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine involves several steps. One common method starts with the preparation of 4,6-dimethoxypyrimidine, which can be synthesized by the oxidation of 2-methylthio-4,6-dimethoxypyrimidine Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
4,6-Dimethoxy-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halides and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form new ring structures, which can be useful in the synthesis of more complex molecules.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with chloroacetic ester can yield phenoxy acetates with high herbicidal activity .
Scientific Research Applications
4,6-Dimethoxy-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound’s biological activity makes it a candidate for studying interactions with various biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets. Research is ongoing to explore its use in treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. For example, in herbicidal applications, it acts by inhibiting acetyl-coenzyme A carboxylase, an enzyme crucial for fatty acid biosynthesis . This inhibition disrupts the metabolic processes of target organisms, leading to their death. The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
4,6-Dimethoxy-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine can be compared with other pyrimidine derivatives:
4,6-Dimethoxypyrimidin-2-yloxy phenoxy acetates: These compounds also exhibit high herbicidal activity and are used in similar agricultural applications.
Pyrrolo[2,3-d]pyrimidines: These compounds have shown better anti-inflammatory activity compared to other pyrimidine derivatives.
1,2,3-Triazoles: These compounds, when combined with pyrimidine derivatives, exhibit promising fungicidal activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N4O3 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
4,6-dimethoxy-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H22N4O3/c1-22-15-10-16(23-2)20-17(19-15)21-9-3-4-13(11-21)12-24-14-5-7-18-8-6-14/h5-8,10,13H,3-4,9,11-12H2,1-2H3 |
InChI Key |
JVJDXBANIAIPAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCCC(C2)COC3=CC=NC=C3)OC |
Origin of Product |
United States |
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